ZINC gluconate

Descripción general

Descripción

Zinc gluconate is a zinc salt of gluconic acid, commonly used as a dietary supplement to provide zinc, an essential mineral for human health. Zinc plays a crucial role in numerous biochemical reactions, including protein synthesis, DNA and RNA synthesis, and the regulation of gene expression. This compound is particularly valued for its high bioavailability, making it an effective means of zinc supplementation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc gluconate is typically synthesized through the reaction of gluconic acid with zinc oxide. The reaction involves dissolving gluconic acid in water and adding zinc oxide, followed by heating and stirring to facilitate the reaction. The resulting this compound is then purified and dried to obtain the final product .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose by microorganisms such as Aspergillus niger or other fungi and bacteria. The gluconic acid produced is then reacted with zinc oxide to form this compound. This method ensures high purity and efficiency in production .

Análisis De Reacciones Químicas

Thermal Decomposition

Under elevated temperatures, zinc gluconate decomposes into zinc oxide (ZnO) and carbon oxides .

Decomposition Reaction:

Key Findings:

Oxidative Stress and ATP Depletion

In vitro studies using olfactory neuron cells (Odora) demonstrated that this compound induces oxidative stress and ATP depletion, leading to NLRP3 inflammasome activation and pyroptosis .

Mechanistic Pathway:

-

Zn²⁺ uptake into cells disrupts mitochondrial function.

-

Reactive oxygen species (ROS) generation depletes glutathione (GSH).

-

ATP synthesis inhibition occurs via mitochondrial dysfunction.

-

NLRP3 activation triggers caspase-1-mediated IL-1β release .

Table 2: Toxicity Markers in Odora Cells

| Marker | Effect of this compound (100 µM) | Source |

|---|---|---|

| ROS levels | 3.5-fold increase | |

| ATP content | 60% reduction after 24h | |

| NLRP3 protein levels | 2.1-fold increase |

Interaction with Olfactory Function

Intranasal administration of this compound in mice caused anosmia (loss of smell) by damaging olfactory sensory neurons. The mean latency for food-finding increased by 40% in treated groups compared to controls .

Incompatible Materials

This compound reacts with strong oxidizing agents (e.g., hypochlorites), leading to hazardous decomposition .

Purification Reactions

Impurities like cadmium (≤2 mg/kg) and lead (≤2 mg/kg) are removed via precipitation with alkali (e.g., zinc oxide) and oxidation with sodium hypochlorite .

Stability Under Physiological Conditions

This compound remains stable at neutral pH but dissociates in acidic environments (e.g., gastric fluid) to release Zn²⁺ ions, which are absorbed in the intestines .

Ion Release Reaction:

Comparative Reactivity with Other Zinc Salts

This compound exhibits lower ionic dissociation (ZIA = 28%) compared to zinc acetate (ZIA = 40%) in lozenges, affecting its bioavailability and therapeutic efficacy against common colds .

Aplicaciones Científicas De Investigación

Gastrointestinal Health

Zinc gluconate has demonstrated protective effects on the intestinal mucosal barrier. A study conducted on mice indicated that this compound can mitigate damage caused by antibiotics and lipopolysaccharide-induced intestinal injury. The findings revealed that this compound:

- Restores intestinal integrity : It promotes the regeneration of intestinal mucosal cells and maintains the structural integrity of intestinal epithelial cells (IECs) by upregulating tight junction-associated proteins such as ZO-1, Occludin, Claudin-1, and JAM-A.

- Reduces permeability : The compound effectively decreases intestinal mucosal permeability, thereby preventing further damage.

- Modulates gut microbiota : this compound was shown to restore gut microbiota diversity and richness, enhancing beneficial bacteria while reducing harmful strains .

Immune Function and Common Cold Treatment

This compound is commonly used in lozenge form to alleviate symptoms of the common cold. Research indicates that:

- Efficacy in shortening cold duration : A meta-analysis of randomized trials found that zinc lozenges, including those containing this compound, can reduce the duration of colds by approximately 28% to 40% compared to placebo .

- Mechanism of action : Zinc is believed to exert its effects by inhibiting viral replication and modulating immune responses, although concerns regarding potential cytotoxic effects on olfactory epithelium have been raised .

Dermatological Applications

This compound has also gained attention in dermatology for its role in skin health:

- Wound healing : It is known to enhance wound healing processes due to its anti-inflammatory and antioxidant properties. This compound stabilizes dermatological formulations, making it a preferred ingredient in topical products.

- Acne treatment : Studies suggest that this compound may help reduce acne lesions and inflammation by modulating sebum production and exhibiting antimicrobial properties against acne-causing bacteria .

Nutritional Supplementation

This compound is often used as a dietary supplement to address zinc deficiency:

- Bioavailability : Compared to other forms of zinc, such as zinc sulfate, this compound is noted for its better tolerability and absorption profile .

- Clinical applications : It has been utilized in various clinical settings, including managing non-alcoholic fatty liver disease and supporting metabolic health .

Case Study 1: Intestinal Barrier Integrity

A study involving mice subjected to antibiotic treatment demonstrated that supplementation with this compound significantly improved intestinal barrier function. The results highlighted the compound's ability to enhance tight junction integrity and reduce inflammatory markers associated with gut permeability.

Case Study 2: Common Cold Management

In a clinical trial assessing the effectiveness of zinc lozenges containing this compound, participants reported a significant reduction in cold symptoms and duration when treated within the first 24 hours of symptom onset. This underscores the potential of this compound as a rapid intervention for acute respiratory infections.

Mecanismo De Acción

The mechanism of action of zinc gluconate involves its role as a cofactor for numerous enzymes in the body. These enzymes are involved in various metabolic processes, including protein synthesis, carbohydrate metabolism, and antioxidant defense. This compound also acts as a structural component of certain proteins, helping to stabilize their structure. Additionally, this compound has antioxidant properties, which can help protect cells from oxidative damage .

Comparación Con Compuestos Similares

Zinc Citrate: Zinc combined with citric acid, known for its high bioavailability.

Zinc Oxide: An inorganic form of zinc, often used in topical applications and sunscreens.

Zinc Sulfate: Another zinc salt, commonly used in supplements and as a dietary additive.

Comparison:

Bioavailability: Zinc gluconate and zinc citrate both have high bioavailability, making them effective for zinc supplementation. Zinc oxide has lower bioavailability compared to these organic forms.

Applications: this compound is preferred for oral supplements and cold remedies due to its mild taste and effectiveness. .

This compound stands out for its high bioavailability and versatility in various applications, making it a valuable compound in both health and industrial contexts.

Actividad Biológica

Zinc gluconate is a zinc salt of gluconic acid, widely recognized for its biological activity and therapeutic potential. This article explores its mechanisms of action, efficacy in various health conditions, and its role in biological processes, supported by recent research findings and case studies.

Zinc plays a crucial role in numerous biological functions, including immune response, cellular metabolism, and antioxidant defense. This compound, due to its high bioavailability compared to other zinc salts, is often used in clinical settings. The following mechanisms outline its biological activity:

- Immune Modulation : Zinc is essential for the development and function of immune cells. It modulates the activity of T lymphocytes and enhances the production of cytokines, which are vital for immune responses.

- Antioxidant Properties : Zinc acts as an antioxidant, protecting cells from oxidative stress by stabilizing cellular membranes and reducing inflammation.

- Gut Health : Recent studies indicate that this compound helps maintain the integrity of the intestinal mucosal barrier. It promotes the expression of tight junction proteins (e.g., ZO-1, Occludin) and suppresses inflammatory pathways such as TLR4/NF-κB .

- Cancer Chemoprevention : Preliminary studies suggest that this compound may have chemopreventive properties against certain cancers, such as Barrett's esophagus, by modulating gene expression related to inflammation and epithelial-to-mesenchymal transition (EMT) .

Common Cold Treatment

This compound has been studied extensively for its effects on common cold symptoms:

- Randomized Controlled Trials : Two trials involving 273 subjects with experimental rhinovirus colds showed that those receiving this compound lozenges experienced a median illness duration of 2.5 days compared to 3.5 days for placebo recipients (p = 0.035) . However, it did not significantly reduce symptom severity or frequency of viral shedding.

Gastrointestinal Health

A study investigating the protective effects of this compound on intestinal mucosal barrier injury in mice demonstrated that it mitigated damage caused by antibiotics and lipopolysaccharides (LPS). The treatment restored body weight and reduced intestinal permeability by enhancing tight junction protein expression while downregulating MLCK .

Case Studies

- Neonatal Hyperbilirubinemia : A study indicated that this compound might have a role in managing neonatal hyperbilirubinemia when combined with other treatments, suggesting a potential therapeutic benefit in specific populations .

- Cancer Prevention : In a pilot study involving patients with Barrett's esophagus, this compound was shown to induce changes in mRNA expression associated with anti-inflammatory responses and tumor suppression .

Comparative Biological Activity

The following table summarizes the comparative biological activities of different zinc formulations:

| Zinc Formulation | Bioavailability | Primary Uses | Efficacy in Common Cold | Antimicrobial Activity |

|---|---|---|---|---|

| Zinc Sulfate | Moderate | Zinc deficiency | Limited | Moderate |

| Zinc Acetate | High | Common cold | Effective | Moderate |

| This compound | High | Immune support, gut health | Some efficacy | Low |

| Zinc Citrate | Very High | General supplementation | Not well studied | Moderate |

Propiedades

Key on ui mechanism of action |

Although the mechanism of action is not completely known, zinc supplementation may be used to increase immunity against viruses or may interfere with the replication of certain viruses, such as the human papillomavirus (HPV). |

|---|---|

Número CAS |

4468-02-4 |

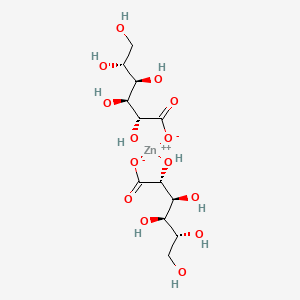

Fórmula molecular |

C12H24O14Zn |

Peso molecular |

457.7 g/mol |

Nombre IUPAC |

2,3,4,5,6-pentahydroxyhexanoic acid;zinc |

InChI |

InChI=1S/2C6H12O7.Zn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13); |

Clave InChI |

ZSKINHGFQOKUDM-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Zn] |

SMILES canónico |

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Zn] |

Color/Form |

Powder or granular |

Key on ui other cas no. |

4468-02-4 |

Descripción física |

Solid; [HSDB] White granular solid; [MSDSonline] |

Pictogramas |

Corrosive; Environmental Hazard |

Números CAS relacionados |

526-95-4 (Parent) 23713-49-7 (Parent) |

Solubilidad |

moderately soluble |

Sinónimos |

oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research suggests zinc gluconate acts as an agonist of peroxisome proliferator-activated receptor-alpha (PPAR-α) in the epidermis []. PPAR-α is a nuclear receptor known for its anti-inflammatory properties. This compound has been shown to upregulate PPAR-α function and mRNA expression in LPS-stimulated skin explants [].

A: Studies indicate that this compound can upregulate the expression and release of human β-defensin-2 (hBD-2) and psoriasin in LPS-stimulated skin explants []. These antimicrobial peptides play crucial roles in epidermal innate immunity, suggesting they are important targets of this compound in mitigating inflammation.

A: this compound has demonstrated the ability to decrease nitric oxide (NO) levels in alveolar macrophages treated with silica [, ]. This reduction in NO, a signaling molecule involved in inflammation, contributes to the protective effects of this compound against silica-induced toxicity.

ANone: this compound has a molecular formula of C12H22O14Zn and a molecular weight of 455.68 g/mol.

A: While specific spectroscopic data isn't provided in the provided research, infrared spectroscopy has been used to characterize this compound synthesized via the indirect France method []. This technique helps confirm the presence of characteristic functional groups in the molecule.

A: Researchers have investigated the use of chitosan nanoparticles as a delivery system for this compound []. Encapsulating this compound within these nanoparticles has shown promise in improving its therapeutic efficacy against collagen-induced arthritis in rats, likely due to enhanced bioavailability and targeted delivery.

A: A pharmacokinetic study in healthy men revealed that zinc absorption is significantly higher following oral administration of this compound compared to zinc oxide []. This suggests that zinc complexation with gluconate improves its absorption in the human body.

A: While some studies have shown positive results [, ], other double-blind, placebo-controlled trials have demonstrated that this compound lozenges are not effective in reducing the duration or severity of common cold symptoms [, , ]. More research is needed to reach definitive conclusions.

A: Yes, this compound has been explored for its therapeutic potential in various conditions. For instance, this compound-loaded chitosan nanoparticles have demonstrated efficacy in reducing the severity of collagen-induced arthritis in rats []. This suggests a potential application in managing rheumatoid arthritis.

A: A study in rats exposed to noise stress found that a combination of this compound and Salvia injection helped protect against noise-induced immune suppression []. This combination therapy significantly increased serum levels of IgG, IgM, IL-2, and IL-4 compared to the noise-exposed group, suggesting a potential for mitigating immune system impairment.

A: Intranasal use of this compound, particularly in high concentrations or formulations that allow contact with the olfactory region, has been linked to anosmia (loss of smell) in both animals and humans [, , ]. This risk highlights the importance of cautious use and further research to ensure the safety of intranasal this compound formulations.

A: Common adverse effects associated with this compound lozenges include nausea and altered taste [, , ]. These side effects can impact patient compliance, and their severity should be considered when evaluating the risk-benefit profile of this compound therapy.

ANone: Several analytical techniques have been used to quantify this compound, including:

- Inductively coupled plasma-mass spectrometry (ICP-MS): This method offers high sensitivity and has been successfully applied to determine this compound content in oral solutions [].

- Atomic absorption spectrometry (AAS): This technique is another reliable method for quantifying zinc content in pharmaceutical formulations [].

- Spectrophotometry: This method relies on the formation of a colored complex between this compound and a specific reagent, allowing for quantitative analysis based on absorbance measurements [].

- High-performance liquid chromatography (HPLC): This versatile technique, often coupled with UV detection, enables the simultaneous determination of multiple components in complex formulations, including this compound, ibuprofen, and chlorphenamine maleate [].

ANone: Method validation ensures the accuracy, precision, and reliability of analytical results. Key parameters include:

- Linearity: Demonstrating a linear relationship between analyte concentration and instrument response over a specified range [, ].

- Accuracy: Evaluating the closeness of measured values to the true value, often assessed through recovery studies [, ].

- Precision: Assessing the degree of agreement among repeated measurements, typically expressed as relative standard deviation (RSD) [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.